molecular formula C15H20ClNO3S B2968956 Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315694-92-9

Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2968956
CAS RN: 315694-92-9
M. Wt: 329.84
InChI Key: HMPDRSLREMBQDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the one you’re asking about, are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including derivatives of Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with some showing potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Studies

Another study involved the synthesis of Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds were screened for their antimicrobial and antioxidant activities, showing significant results in both areas (Raghavendra et al., 2016).

Anti-Rheumatic Potential

A study on Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects, suggesting potential for therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Heterocyclic Synthesis

The compound has also been used in the synthesis of various heterocycles, demonstrating the compound's versatility in generating structurally diverse molecules with potential pharmaceutical applications. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been reacted with different reagents to produce novel heterocyclic systems (Wardaman, 2000).

Antimicrobial Evaluation

Additionally, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a key building block in the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems. These synthesized compounds underwent antimicrobial evaluation, highlighting their potential as antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Future Directions

While specific future directions for this compound are not available, research into thiophene derivatives is ongoing, with a focus on their potential biological activities .

properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDRSLREMBQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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